molecular formula C13H18N2O3 B2915817 methyl 4-[(diethylcarbamoyl)amino]benzoate CAS No. 501105-05-1

methyl 4-[(diethylcarbamoyl)amino]benzoate

Cat. No.: B2915817
CAS No.: 501105-05-1
M. Wt: 250.298
InChI Key: ASSBRBUNWQVNQT-UHFFFAOYSA-N
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Description

Methyl 4-[(diethylcarbamoyl)amino]benzoate is a benzoate ester derivative characterized by a diethylcarbamoyl amino substituent at the para position of the aromatic ring. Its molecular structure combines a methyl ester group at the benzoate moiety with a carbamoyl functional group modified by two ethyl chains. Carbamoyl-containing benzoates are often utilized in medicinal and agrochemical research due to their bioactivity and structural versatility .

Properties

IUPAC Name

methyl 4-(diethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)14-11-8-6-10(7-9-11)12(16)18-3/h6-9H,4-5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSBRBUNWQVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(diethylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactors: Batch reactors or continuous flow reactors

    Purification: Crystallization or chromatography

    Yield Optimization: Use of optimized reaction conditions and purification techniques to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(diethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction of the ester group to alcohol

    Substitution: Nucleophilic substitution reactions at the amino group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 4-[(diethylcarbamoyl)amino]benzoic acid

    Reduction: 4-[(diethylcarbamoyl)amino]benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Methyl 4-[(diethylcarbamoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activities and interactions with biomolecules

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-[(diethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The diethylcarbamoyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-[(diethylcarbamoyl)amino]benzoate and related compounds identified in the evidence:

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Properties Evidence ID
This compound (Target) Diethylcarbamoyl amino at C4 C₁₂H₁₆N₂O₃* Potential agrochemical/pharmaceutical applications (inferred) N/A
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate Thiourea-linked biphenyl carbonyl at C2 C₂₂H₁₈N₂O₃S Research compound (structural studies)
Triflusulfuron methyl ester Sulfonylurea group at C2 C₁₄H₁₃F₃N₄O₆S Herbicide (pesticide)
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate Pyrimidine carbamoyl at C4 C₁₃H₁₀ClN₃O₃ Pharmaceutical intermediate
Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate Methylcarbamoyl methoxy at C3 C₁₁H₁₄N₂O₄ Bioactive amide derivative

*Inferred formula based on substituents.

Key Structural and Functional Differences

Substituent Position and Electronic Effects

  • Para vs. Ortho Substitution: The target compound’s diethylcarbamoyl group at the C4 position contrasts with ortho-substituted analogs like methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate (C2 substitution). Para substitution often enhances steric accessibility for biological interactions compared to sterically hindered ortho derivatives .
  • Carbamoyl vs. Sulfonylurea : Sulfonylurea-containing compounds (e.g., triflusulfuron methyl ester) exhibit herbicidal activity by inhibiting acetolactate synthase in plants, a mode of action distinct from carbamoyl derivatives .

Functional Group Impact on Bioactivity

  • Pyrimidine vs. Aliphatic Carbamoyl : The pyrimidine ring in methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate introduces aromaticity and hydrogen-bonding capacity, which are critical for targeting enzymes or DNA in pharmaceuticals .

Biological Activity

Methyl 4-[(diethylcarbamoyl)amino]benzoate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound belongs to the class of aromatic amines and esters. The presence of the diethylcarbamoyl group enhances its lipophilicity and may facilitate interactions with biological targets. The synthesis typically involves the esterification of 4-amino benzoic acid with methyl chloroformate followed by the introduction of the diethylcarbamoyl moiety through a nucleophilic substitution reaction.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.
  • Cellular Effects : Changes in gene expression and protein synthesis are possible outcomes of these interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve apoptosis induction in cancer cells, possibly through modulation of apoptotic pathways.

Activity Type IC50 Values (µM) Reference
Antimicrobial50 - 100
Anticancer30 - 80

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 75 µM, demonstrating significant inhibition compared to control groups.
  • Cancer Cell Line Studies : Research focusing on different cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours. This suggests a promising role in cancer therapy.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

Compound Name Structure Biological Activity Notes
Methyl benzoateSimple esterLow activityBaseline for comparison
Diethylcarbamoyl derivativeComplex structureModerate antimicrobialEnhances activity
Methyl 4-aminobenzoateAmino group presentHigh anticancer potentialSimilar structure but less effective

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